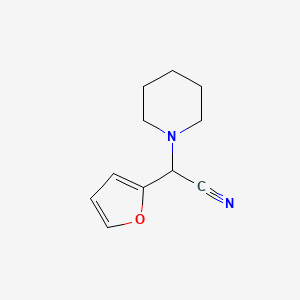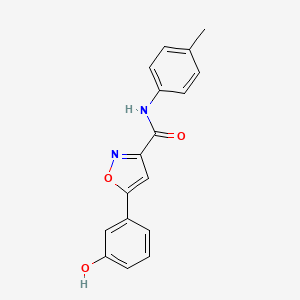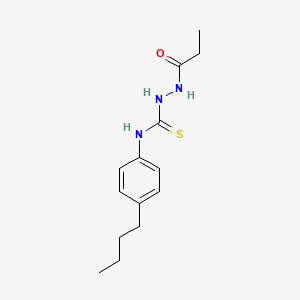![molecular formula C27H24N4O B4618461 3-{2-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl}phenol](/img/structure/B4618461.png)
3-{2-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl}phenol
説明
Research on compounds with pyrazolyl and phenol groups, such as "3-{2-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl}phenol", focuses on their synthesis, molecular structure, chemical reactions, and properties. These compounds often exhibit significant chemical and physical properties, making them subjects of interest for various scientific investigations.
Synthesis Analysis
Synthesis approaches for compounds with pyrazolyl and phenol structures typically involve multi-step reactions, including cyclization, alkylation, and condensation steps. For example, the synthesis of pyrazole derivatives often starts from acetophenone derivatives, followed by reactions with hydrazine. The specific synthesis route depends on the desired structural features and functional groups present in the final compound (Liu et al., 2017).
Molecular Structure Analysis
The molecular structure and geometry of compounds containing pyrazole and phenol groups are usually determined using X-ray crystallography and spectroscopic methods. Density functional theory (DFT) calculations, including B3LYP with 6-31G(d,p) basis sets, are often employed to optimize the geometry, predict vibrational frequencies, and understand intramolecular interactions. Molecular docking and quantum chemical calculations provide insights into the electronic structure and potential biological interactions (A. Viji et al., 2020).
科学的研究の応用
Synthesis and Biological Activity
- Synthesis of Pyrazole Derivatives : Pyrazole derivatives, including compounds related to 3-{2-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl}phenol, are synthesized for use in biological applications. These compounds are important intermediates for various biologically active compounds, especially in cancer treatment and molecular targeted therapy (Liu, Xu, & Xiong, 2017).
Structural Characterization and Theoretical Studies
- Structural Analysis of Schiff Bases : Schiff bases containing phenyl-pyrazole units, similar to the compound , are synthesized and characterized. These studies often involve computational methods like density functional theory (DFT) to optimize molecular geometry and vibrational frequencies (Cuenú et al., 2018).
Anticancer Applications
- Beta-Carboline Hybrids in Cancer Therapy : Research on β-carboline hybrids, which include structures similar to the compound , indicates significant cytotoxic activity against cancer cells. These compounds induce apoptosis and interact with DNA, showing promise as anticancer agents (Kamal et al., 2014).
Catalytic Applications
- Catalysis Using Phenol-Pyrazole Compounds : Phenol-pyrazole ligands, similar to those in the compound of interest, are used to synthesize iron complexes. These complexes show catalytic activity in oxidation reactions, highlighting their potential in industrial applications (Stanje et al., 2018).
Antimicrobial and Antifungal Applications
- Leukotriene B4 Receptor Antagonists : Phenyl-pyrazole compounds are designed as leukotriene B4 receptor antagonists. These compounds, related to the query compound, have shown significant activity in inhibiting microbial growth (Harper et al., 1994).
Computational and Spectroscopic Analysis
- Quantum Chemical Calculations : Compounds containing phenyl and pyrazole units are studied using quantum chemical calculations for their molecular structure, which helps in understanding their potential applications in various fields (Viji et al., 2020).
特性
IUPAC Name |
3-[2-[(1-phenylpyrazol-4-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O/c32-22-10-6-7-20(15-22)27-26-24(23-11-4-5-12-25(23)29-26)13-14-30(27)17-19-16-28-31(18-19)21-8-2-1-3-9-21/h1-12,15-16,18,27,29,32H,13-14,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRHQIJQRWFVDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC(=CC=C4)O)CC5=CN(N=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,6-difluoro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B4618386.png)


![3-allyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4618417.png)
![N-benzyl-5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4618423.png)
![5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4618428.png)
![dimethyl 5-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4618433.png)
![3-(4-methylbenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4618434.png)
![3-[3-(2-tert-butylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4618449.png)
![methyl 2-({[2-(methoxyacetyl)hydrazino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4618455.png)
![4-bromo-1,5-dimethyl-N-[3-nitro-5-(2-pyridinylthio)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4618465.png)
![2,3-diphenyl-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4618472.png)
